molecular formula C10H17F2NO2 B2555792 N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide CAS No. 1854000-29-5

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide

Cat. No.: B2555792
CAS No.: 1854000-29-5
M. Wt: 221.248
InChI Key: DZPQMMIVYNKWDX-UHFFFAOYSA-N
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Description

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to an ethoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide typically involves the reaction of 4,4-difluorocyclohexylamine with ethyl 2-bromoacetate under basic conditions to form the intermediate ethyl 2-(4,4-difluorocyclohexylamino)acetate. This intermediate is then hydrolyzed and subsequently amidated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyacetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide involves its interaction with specific molecular targets, potentially including enzymes or receptors. The difluorocyclohexyl group may enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-difluorocyclohexyl)-4-{3-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazol-4-yl}pyrimidin-2-amine
  • 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide

Uniqueness

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide is unique due to its specific structural features, such as the ethoxyacetamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4,4-difluorocyclohexyl)-2-ethoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-2-15-7-9(14)13-8-3-5-10(11,12)6-4-8/h8H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPQMMIVYNKWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(CC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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